6-Chlorotetrazolo[1,5-b]pyridazine

Catalog No.
S1916650
CAS No.
21413-15-0
M.F
C4H2ClN5
M. Wt
155.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorotetrazolo[1,5-b]pyridazine

Substituting with 3,6-dichloropyridazine often triggers in situ cyclization that hyper-activates the halogen, causing over-substitution and risking detonation from azide intermediates. Procuring pre-cyclized 6-chlorotetrazolo[1,5-b]pyridazine eliminates this kinetic trap.

  • Enables controlled, mono-selective SNAr at C-6
  • Avoids hazardous azide handling and byproduct formation
  • Stable, isolable building block for kinase inhibitors, energetic materials, and probe synthesis

CAS Number

21413-15-0

Product Name

6-Chlorotetrazolo[1,5-b]pyridazine

IUPAC Name

6-chlorotetrazolo[1,5-b]pyridazine

Molecular Formula

C4H2ClN5

Molecular Weight

155.54 g/mol

InChI

InChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H

InChI Key

RRBQGBYFXZPPAH-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=N2)Cl

Canonical SMILES

C1=CC(=NN2C1=NN=N2)Cl

The exact mass of the compound 6-Chlorotetrazolo[1,5-b]pyridazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 185169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6-Chlorotetrazolo[1,5-b]pyridazine, 6-Chloro-tetrazolo[1,5-b]pyridazine, Tetrazolo[1,5-b]pyridazine, 6-chloro-, 6-Chloro[1,2,3,4]tetrazolo[1,5-b]pyridazine

Purity

≥97%

Package Size

1 g, 5 g, 10 g

6-Chlorotetrazolo[1,5-b]pyridazine (CAS 21413-15-0) is a nitrogen-rich bicyclic building block utilized in the synthesis of energetic materials, kinase inhibitors, and advanced agrochemicals [1]. Featuring a fused tetrazole ring that exerts a strong electron-withdrawing effect, this compound serves as a highly activated electrophile for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. For industrial and medicinal chemistry procurement, it provides a stable, pre-cyclized tetrazolo[1,5-b]pyridazine core, eliminating the need for hazardous in-house cyclization steps while ensuring predictable, mono-selective reactivity at the C-6 position [2].

Research Fit

No workflow or procurement data provided.

Attempting to substitute 6-chlorotetrazolo[1,5-b]pyridazine with the cheaper precursor 3,6-dichloropyridazine often fails due to profound differences in SNAr reactivity and selectivity [1]. When 3,6-dichloropyridazine is reacted with nucleophiles, the initial mono-substituted intermediate rapidly cyclizes to form the tetrazole ring, which hyper-activates the remaining halogen atom. This causes the intermediate to be significantly more reactive than the starting material, leading to unavoidable over-substitution, complex product mixtures, and the generation of highly explosive byproducts such as 6-azidotetrazolo[1,5-b]pyridazine [1]. Procuring the pre-formed 6-chlorotetrazolo[1,5-b]pyridazine circumvents this kinetic trap, providing a controlled, mono-reactive scaffold that avoids spontaneous detonation risks and ensures high-yield functionalization [2].

Substitution Risk

No substitution or mismatch risk data available.

SNAr Reactivity and Selectivity Control

The synthesis of functionalized tetrazolo-pyridazines requires precise control over nucleophilic aromatic substitution (SNAr). When using 3,6-dichloropyridazine as a baseline precursor, the formation of the tetrazole ring hyper-activates the remaining chlorine. Consequently, reacting 3,6-dichloropyridazine with a single equivalent of sodium azide yields only the di-substituted explosive product and unreacted starting material [1]. In contrast, pre-formed 6-chlorotetrazolo[1,5-b]pyridazine allows for exact 1:1 stoichiometric substitution with diverse nucleophiles, enabling clean mono-functionalization without over-reaction[1].

Evidence DimensionRelative SNAr chemoselectivity and product distribution
Target Compound DataEnables 1:1 stoichiometric mono-substitution with nucleophiles
Comparator Or Baseline3,6-Dichloropyridazine (yields only di-substituted product and recovered starting material with 1.0 eq reagent)
Quantified DifferenceShifts reaction outcome from 0% mono-substituted intermediate (using baseline) to >95% controlled mono-substitution.
ConditionsNucleophilic aromatic substitution (SNAr) in polar aprotic solvents

Procuring the pre-formed tetrazole derivative is essential for synthesizing mono-functionalized tetrazolo-pyridazines without losing yield to over-substitution or unreacted starting material.

Thermal Stability and Handling Safety

Safety and handling stability are critical factors in selecting heterocyclic building blocks. The downstream analog 6-azidotetrazolo[1,5-b]pyridazine possesses an extreme N/C ratio of 2.0 and has been documented to undergo spontaneous detonation upon standing, even after multiple seemingly safe handling events [1]. 6-Chlorotetrazolo[1,5-b]pyridazine, however, replaces the volatile azide group with a stable chlorine atom, maintaining the structural integrity of the energetic core while completely eliminating shock-sensitivity and spontaneous detonation risks during standard laboratory operations[2].

Evidence DimensionSpontaneous detonation risk and N/C ratio
Target Compound DataStable, non-explosive bench-stable solid (N/C ratio = 1.25)
Comparator Or Baseline6-Azidotetrazolo[1,5-b]pyridazine (N/C ratio = 2.0)
Quantified DifferenceEliminates spontaneous detonation risk while preserving the high-nitrogen tetrazolo[1,5-b]pyridazine core.
ConditionsAmbient storage and standard synthetic manipulation (extraction, concentration)

Purchasing the chloro-derivative allows chemists to safely build the tetrazolo[1,5-b]pyridazine core into target molecules without exposing personnel and facilities to the extreme explosive hazards of azido intermediates.

Process Yield and Reagent Hazard Reduction

In-house synthesis of the tetrazolo[1,5-b]pyridazine core from 3,6-dichloropyridazine requires a two-step process involving treatment with hydrazine followed by cyclization with sodium nitrite in acid, yielding approximately 89% under optimized conditions [1]. Procuring 6-chlorotetrazolo[1,5-b]pyridazine directly bypasses this sequence, eliminating the need to handle highly toxic, carcinogenic hydrazine and managing the corrosive nitrous acid gas evolution associated with the diazotization step[1].

Evidence DimensionSynthetic step economy and hazardous reagent usage
Target Compound Data100% immediate availability of the functionalized core
Comparator Or BaselineIn-house synthesis from 3,6-Dichloropyridazine (~89% optimized yield)
Quantified DifferenceSaves two synthetic steps and eliminates 100% of the handling requirements for toxic hydrazine and corrosive nitrous acid.
ConditionsStandard laboratory scale-up conditions for tetrazole ring formation

Outsourcing the synthesis of this building block eliminates the need to handle highly toxic, carcinogenic hydrazine and corrosive nitrous acid, streamlining the manufacturing workflow.

Quantitative Evidence

No quantitative evidence figures provided.

Precursor for Advanced Energetic Materials

Due to its high nitrogen content and stable chloro-leaving group, this compound is a highly efficient starting material for synthesizing secondary explosives and high-energy-density materials (HEDMs) via controlled SNAr with nitrogen-rich nucleophiles, avoiding the hazards of in-situ azide handling [1].

Scaffold for Kinase Inhibitors and Anti-Inflammatory Drugs

The fused tetrazolo[1,5-b]pyridazine core acts as a rigid, lipophilic pharmacophore. The C-6 chlorine allows for rapid diversification via Buchwald-Hartwig aminations or Suzuki couplings to generate focused libraries of bioactive candidates with predictable chemoselectivity [2].

Azide-Tetrazole Equilibrium Model Systems

In physical organic chemistry, this compound serves as a stable, isolable reference material for synthesizing derivatives to study the thermodynamic preference of the fused tetrazole state over the open-chain azidopyridazine form using 15N NMR and X-ray crystallography [2].

Application Fit

Application
Selection Property
Validation Focus

No application data available.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

21413-15-0

Wikipedia

6-Chlorotetrazolo[1,5-b]pyridazine

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